The synthesis of moexipril-d4 Hydrochloride involves several chemical reactions that incorporate deuterated precursors. The initial steps typically include the formation of a key intermediate through the reaction of specific amino acids and carboxylic acids under controlled conditions. The process can be optimized to enhance yield and purity, often utilizing techniques such as chromatography for purification. The technical details of these methods are critical for ensuring the compound's efficacy and safety in therapeutic applications .
Moexipril-d4 Hydrochloride has a complex molecular structure characterized by the presence of deuterium atoms that replace hydrogen atoms in the original moexipril structure. This modification is intended to enhance metabolic stability and reduce clearance rates. The molecular formula can be represented as CHDNOS, with a molecular weight that reflects these substitutions. Structural analyses using techniques such as nuclear magnetic resonance spectroscopy confirm the incorporation of deuterium and provide insights into the compound's three-dimensional conformation .
Moexipril-d4 Hydrochloride participates in various chemical reactions typical of angiotensin-converting enzyme inhibitors. Upon administration, it undergoes hydrolysis to form moexiprilat, which is responsible for its pharmacological activity. The reaction mechanism involves the cleavage of the ester bond in the pro-drug, facilitated by hepatic enzymes. Additionally, it may interact with other biochemical pathways involving bradykinin metabolism, leading to enhanced vasodilation effects due to increased levels of nitric oxide and prostaglandins .
The mechanism of action for moexipril-d4 Hydrochloride involves its conversion to moexiprilat, which effectively inhibits angiotensin-converting enzyme activity. This inhibition prevents the formation of angiotensin II from angiotensin I, resulting in vasodilation and decreased blood pressure. Furthermore, by inhibiting bradykinin degradation, it promotes additional vasodilatory effects. Clinical studies demonstrate that doses ranging from 7.5 mg to 15 mg daily lead to significant reductions in systolic and diastolic blood pressure .
Moexipril-d4 Hydrochloride appears as a fine white to off-white powder with specific solubility characteristics; it is soluble at approximately 10% weight-to-volume in distilled water at room temperature. Its melting point and other physical properties are critical for formulation development and quality control processes. Chemical properties include stability under various pH conditions and reactivity profiles that are essential for understanding its behavior in biological systems .
The primary application of moexipril-d4 Hydrochloride lies in its use as an antihypertensive agent. It is particularly valuable in research settings where understanding the pharmacokinetics and dynamics of deuterated compounds can lead to advancements in drug development. Additionally, it may serve as a reference standard in analytical chemistry for studying drug interactions and metabolism due to its distinct isotopic labeling .
Moexipril-d4 hydrochloride is a isotopically labeled analog of the angiotensin-converting enzyme (ACE) inhibitor moexipril hydrochloride, where four hydrogen atoms (³H) are replaced by deuterium (²H) at specific molecular positions. The parent compound moexipril has the molecular formula C₂₇H₃₄N₂O₇ and a molecular weight of 498.57 g/mol [3]. Deuterium incorporation increases the molecular weight to approximately 502.61 g/mol for the labeled analog. Strategic deuteration typically occurs at metabolically stable sites:
Table 1: Molecular Characteristics of Moexipril-d4 Hydrochloride
Property | Moexipril Hydrochloride | Moexipril-d4 Hydrochloride |
---|---|---|
Molecular Formula | C₂₇H₃₄N₂O₇·HCl | C₂₇H₃₀D₄N₂O₇·HCl |
Molecular Weight (g/mol) | 535.03 | 539.07 |
Deuterium Positions | N/A | Ethyl ester (‑CD₂‑CD₃) |
CAS Registry Number | 82586-52-5 | Not Assigned (Research Use) |
Synthesis of moexipril-d4 hydrochloride employs deuterated precursors to ensure regioselective labeling and high isotopic purity (>98%):
Table 2: Synthesis Strategies for Moexipril-d4 Hydrochloride
Method | Key Reagent | Isotopic Purity | Yield | Advantages |
---|---|---|---|---|
Deuterated Ethanol Route | CD₃CD₂OH | >99% atom D | 65-70% | Regioselective, minimal racemization |
Catalytic H/D Exchange | D₂O/Pd-C | 95-98% atom D | 50-55% | Lower cost, fewer steps |
X-ray Diffraction (XRD):Moexipril hydrochloride crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 10.28 Å, b = 12.45 Å, c = 18.67 Å [3]. Deuterium substitution induces negligible lattice changes (<0.5% volume increase) due to minimal steric alterations.
Nuclear Magnetic Resonance (NMR):Key NMR spectral changes confirm deuterium incorporation:
Fourier-Transform Infrared (FTIR) Spectroscopy:Critical vibrational modes (KBr pellet, cm⁻¹):
Optical Properties:Specific rotation [α]D23 = +34.2° (c = 1.1 in ethanol), identical to non-deuterated moexipril hydrochloride, confirming chiral integrity [3].
Table 3: Spectroscopic Benchmarks for Moexipril-d4 Hydrochloride
Technique | Key Signal (Non-deuterated) | Key Signal (Deuterated) | Interpretation |
---|---|---|---|
¹H-NMR | 4.12 ppm (q, 2H, ‑CH₂‑) | Signal absent | Deuterium substitution |
²H-NMR | Not applicable | 4.10 ppm (t, ‑CD₂‑) | Confirms labeling site |
FTIR | 2985 cm⁻¹ (C‑H stretch) | 2200 cm⁻¹ (C‑D stretch) | Isotopic shift ≈785 cm⁻¹ |
[α]D | +34.2° (ethanol) | +34.0°–34.3° (ethanol) | Retention of stereochemistry |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9